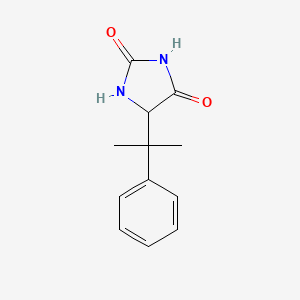
5-(2-苯基丙-2-基)咪唑烷-2,4-二酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound 5-(2-Phenylpropan-2-yl)imidazolidine-2,4-dione is a derivative of imidazolidine-2,4-dione, which is a core structure for various pharmacologically active compounds. The imidazolidine-2,4-dione moiety is known for its presence in several therapeutic agents, including antidiabetic, anticonvulsant, and antidepressant drugs. The substitution at the 5-position with a 2-phenylpropan-2-yl group may influence the biological activity and physical properties of the compound.
Synthesis Analysis
The synthesis of imidazolidine-2,4-dione derivatives often involves the reaction of nitromethane with aryl isocyanates in the presence of triethylamine, leading to the formation of 1,3-diaryl-5-(hydroxyimino)imidazolidine-2,4-diones . Another approach includes the hydrogenation of benzylidene derivatives to yield compounds such as 5-(4-dimethylaminobenzyl)imidazolidine-2,4-dione . Additionally, three-component condensation reactions involving 4-imino-1-phenylimidazolidin-2-one with aldehydes and Meldrum's acid have been utilized to synthesize imidazo[4,5-b]pyridine-2,5(4H,6H)-diones and related structures .
Molecular Structure Analysis
The molecular structure of imidazolidine-2,4-dione derivatives has been explored through various techniques, including X-ray diffraction studies and DFT calculations. These studies have revealed that the diketo monomer is the favored tautomer isomer structure . The molecular geometry and electronic spectrum of these compounds have been compared with theoretical calculations, providing insights into their structural characteristics .
Chemical Reactions Analysis
Imidazolidine-2,4-dione derivatives undergo various chemical reactions, which are essential for their pharmacological properties. For instance, the formation of N-Mannich bases from imidazolidine-2,4-diones has been shown to yield compounds with significant anticonvulsant activity . The reactivity of these compounds is also influenced by the presence of different substituents, which can lead to the formation of novel structures with potential therapeutic applications .
Physical and Chemical Properties Analysis
The physical and chemical properties of imidazolidine-2,4-dione derivatives are crucial for their biological activity and stability. These compounds have been found to possess high thermal stability in an open atmosphere . The intermolecular interactions, such as hydrogen bonding and weak C-H...π interactions, play a role in stabilizing their conformation . The presence of different functional groups and substituents can significantly affect the lipophilicity, solubility, and overall pharmacokinetic profile of these molecules .
科学研究应用
合成与结构分析
合成与表征
咪唑烷衍生物的研究,包括5-(2-苯基丙-2-基)咪唑烷-2,4-二酮类似物,涉及它们的合成和详细的结构表征。例如,一项研究提出了外消旋-3-异丁基-5-苯基-5-(吡啶-4-基)咪唑烷-2,4-二酮的合成、光谱和组合分析,通过 X 射线衍射和 DFT 计算提供了对分子结构的见解 (Prasad 等人,2018)。
结构探索
另一项研究重点关注 3-苯基-3-氨基喹啉-2,4-二酮与异硫氰酸酯的反应,从而产生新型螺环连接的 2-硫代咪唑烷-噁吲哚,展示了咪唑烷衍生物在合成结构多样的化合物中的多功能性 (Klásek 等人,2010)。
电化学性质
电化学氧化
对乙内酰脲衍生物的电化学行为的研究揭示了它们在生化应用中的潜力。一项研究考察了各种乙内酰脲衍生物在玻璃碳电极上的电化学氧化,突出了它们的热稳定性,并提供了对它们氧化还原行为的见解,这可能与电化学传感器和生物电子学有关 (Nosheen 等人,2012)。
药理学评价
抗抑郁和抗焦虑活性
对 5-(环)烷基-5-苯基-和 5-螺咪唑烷-2,4-二酮衍生物的研究证明了潜在的抗抑郁和抗焦虑活性,表明咪唑烷衍生物的治疗应用。这些化合物对 5-HT1A 和 5-HT2A 受体表现出高亲和力,表明它们可用于开发治疗抑郁症和焦虑症的新疗法 (Czopek 等人,2010)。
抗肿瘤活性
抗肿瘤剂
在寻找新的抗肿瘤剂的过程中,已经合成并评估了咪唑烷-2,4-二酮类似物的抗肿瘤活性。一项研究合成并测试了 4H-咪唑-4-酮和咪唑烷-2,4-二酮的新杂化物,用于体外抗肿瘤活性,确定了对各种癌细胞系具有显着细胞毒性潜力的化合物。这项研究强调了咪唑烷衍生物在癌症治疗中的潜力 (El-Sayed 等人,2018)。
作用机制
Target of Action
The primary targets of 5-(2-Phenylpropan-2-YL)imidazolidine-2,4-dione are the 5-HT 1A and 5-HT 2A receptors . These receptors play a crucial role in the regulation of mood, anxiety, and the sleep-wake cycle. The compound also exhibits inhibitory effects on ADAMTS 4 and 5 , which are involved in the degradation of cartilage .
Mode of Action
The compound interacts with its targets by acting as an agonist/antagonist at the 5-HT 1A (pre- and postsynaptic) receptors . It also exhibits antagonist action for the 5-HT 2A receptor . In relation to ADAMTS 4 and 5, it acts as an inhibitor, preventing the enzymes from degrading cartilage .
Biochemical Pathways
The compound affects the serotonin pathway by interacting with the 5-HT 1A and 5-HT 2A receptors . This interaction can lead to changes in mood, anxiety, and the sleep-wake cycle. The inhibition of ADAMTS 4 and 5 affects the cartilage degradation pathway , potentially slowing the progression of diseases like osteoarthritis .
Pharmacokinetics
The compound’slipophilicity is appreciated for providing insights into the structural requirements necessary for the development of new effective molecules having anticonvulsant effect .
Result of Action
The compound’s action on the 5-HT 1A and 5-HT 2A receptors can lead to anticonvulsant effects . It has been found to exhibit maximum seizure protection in the maximal electroshock (MES) test and was devoid of any neurotoxic effects . The inhibition of ADAMTS 4 and 5 could potentially slow the progression of diseases involving degradation of cartilage or disruption of cartilage homeostasis, such as osteoarthritis .
属性
IUPAC Name |
5-(2-phenylpropan-2-yl)imidazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2/c1-12(2,8-6-4-3-5-7-8)9-10(15)14-11(16)13-9/h3-7,9H,1-2H3,(H2,13,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPRUFSHRYITKAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1C(=O)NC(=O)N1)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

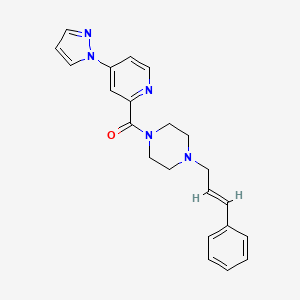

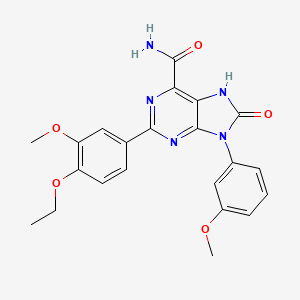
![N-[(3,3-Difluorocyclohexyl)methyl]-4-(prop-2-enoylamino)benzamide](/img/structure/B2502348.png)
![1-methyl-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2502352.png)
![N-(benzo[d]thiazol-5-yl)-2-naphthamide](/img/structure/B2502354.png)
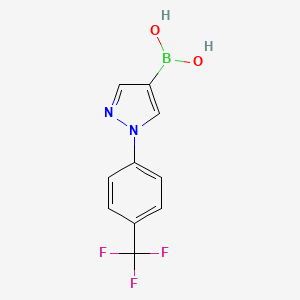
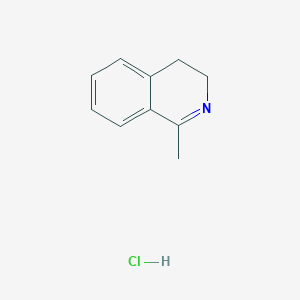
![1-allyl-3-(4-chlorophenyl)-7,9-dimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2502358.png)
![(E)-4-(Dimethylamino)-N-[3-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]propyl]but-2-enamide](/img/structure/B2502361.png)
![N-(4-chlorobenzo[d]thiazol-2-yl)-2,3-dimethoxy-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2502362.png)
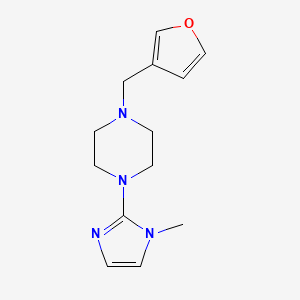
![N-[5-(3-nitrobenzyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2502364.png)
![2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid](/img/structure/B2502367.png)